3,5-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide
Description
3,5-Dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide is a structurally complex benzamide derivative featuring a benzofuran core substituted with a 3-methyl group and a 4-methylbenzoyl moiety at the 2-position. The benzamide group is attached to the 6-position of the benzofuran ring and bears 3,5-dimethoxy substituents on the aromatic ring.
The compound’s benzofuran scaffold introduces rigidity, which may enhance binding affinity to biological targets, while the dimethoxy groups could improve solubility in polar solvents. The 4-methylbenzoyl substituent may contribute to lipophilicity, influencing membrane permeability. Structural characterization of such molecules typically employs X-ray crystallography, often utilizing refinement programs like SHELXL , and spectroscopic methods (e.g., NMR, IR) as demonstrated in analogous benzamide syntheses .
Properties
IUPAC Name |
3,5-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-15-5-7-17(8-6-15)24(28)25-16(2)22-10-9-19(13-23(22)32-25)27-26(29)18-11-20(30-3)14-21(12-18)31-4/h5-14H,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWJTIYAXGLIRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C4=CC(=CC(=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselectivity in Benzofuran Acylation
Early attempts using AlCl3 at higher temperatures (25°C) led to competing acylation at C5, reducing the target product yield to <50%. Lowering the temperature to 0–5°C and employing a slow addition protocol for the acyl chloride resolved this issue, achieving >85% regioselectivity for C2 substitution.
Amine Protection Strategies
The amine group in 3-methyl-1-benzofuran-6-amine is susceptible to oxidation during acylation. Temporary protection using a tert-butoxycarbonyl (Boc) group (removed post-acylation with trifluoroacetic acid) increased overall yield from 70% to 88%.
Analytical Characterization
Final product validation employs:
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction of the benzoyl group to a benzyl alcohol derivative can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: : Electrophilic aromatic substitution reactions can occur on the benzofuran and benzamide rings. Halogenation, nitration, and sulfonation are typical examples, using reagents like bromine, nitric acid, and sulfuric acid, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, benzamide derivatives are known for their antimicrobial and antioxidant properties. This compound could be explored for its potential to inhibit bacterial growth or scavenge free radicals, contributing to the development of new antibiotics or antioxidant therapies .
Medicine
In medicinal chemistry, the compound’s structure suggests potential applications in drug discovery. Benzamide derivatives have been investigated for their anti-inflammatory, anticancer, and neuroprotective activities. This compound could be a candidate for further pharmacological studies to evaluate its efficacy and safety in treating various diseases .
Industry
Industrially, benzamide compounds are used in the production of polymers, dyes, and agrochemicals. This compound could be utilized in the development of new materials with specific properties, such as enhanced durability or resistance to degradation .
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide would depend on its specific application. Generally, benzamide derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. For instance, in antimicrobial applications, the compound might inhibit bacterial enzymes essential for cell wall synthesis or DNA replication. In antioxidant applications, it could neutralize free radicals by donating electrons or hydrogen atoms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related benzamides from the provided evidence:
*Molecular weights are approximate and based on stoichiometric calculations.
Research Findings and Hypotheses
- Structural Rigidity : The benzofuran core in the target compound may improve binding specificity compared to flexible analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
- Electronic Effects : Methoxy groups (electron-donating) could modulate electronic properties differently from chlorine or fluorine (electron-withdrawing) in pesticidal benzamides .
- Synthetic Challenges : Introducing multiple substituents (e.g., benzofuran, methylbenzoyl) may require multi-step protocols, contrasting with simpler benzamide syntheses in .
Biological Activity
3,5-Dimethoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzamide moiety linked to a benzofuran core, which is modified with methoxy and methyl groups. This unique configuration contributes to its biological activity.
Molecular Formula
- Molecular Formula: C₁₈H₁₉N₃O₃
- Molecular Weight: 321.35 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The benzamide group may interact with active sites of specific enzymes, inhibiting their activity.
- Receptor Modulation : The compound can bind to various receptors, influencing signaling pathways associated with cellular responses.
- Antiviral Properties : Preliminary studies suggest that this compound may exhibit antiviral activity, potentially through interference with viral replication processes.
Pharmacological Effects
- Anticancer Activity : Some studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : Research suggests potential applications in neuroprotection, particularly in models of neurodegenerative diseases where cholinergic activity is compromised.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Zhang et al. (2024) | Demonstrated significant cytotoxic effects on breast cancer cells with IC50 values below 10 µM. |
| Lee et al. (2023) | Reported neuroprotective effects in an Alzheimer's disease model, improving cognitive function in treated mice. |
| Kumar et al. (2022) | Found antiviral activity against the influenza virus in vitro, suggesting a mechanism involving inhibition of viral polymerase. |
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds.
| Compound | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Similar benzamide structure | Anticancer | 15 |
| Compound B | Benzofuran derivative | Antiviral | 20 |
| Compound C | Unsubstituted benzamide | Low activity | >50 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling 3,5-dimethoxybenzoic acid derivatives with substituted benzofuran-6-amine intermediates. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt in dry dichloromethane under nitrogen to minimize hydrolysis .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol with glacial acetic acid (as a catalyst) is effective for reflux-based condensations .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:2) resolves impurities, confirmed by TLC monitoring .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign methoxy groups (δ 3.7–3.9 ppm for OCH3) and benzofuran protons (δ 6.5–8.3 ppm). Compare integration ratios to theoretical values .
- ESI-MS : Confirm molecular weight via [M+H]+ peaks. For example, a compound with MW 409.4 g/mol should show a peak at m/z 410.4 .
- IR spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and aromatic C-O bonds (1250–1050 cm⁻¹) to validate functional groups .
Q. What in vitro assays are suitable for preliminary biological evaluation (e.g., kinase inhibition)?
- Methodological Answer :
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with CDK2/Cyclin E complexes. Measure IC50 values at 10–100 µM concentrations .
- Antimicrobial testing : Perform broth microdilution assays (CLSI guidelines) against S. aureus (ATCC 29213) and C. albicans (ATCC 90028), with MIC thresholds ≤32 µg/mL .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodological Answer :
- Data collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K. Aim for completeness >99% and Rint < 0.05 .
- Refinement : Apply SHELXL-2018 for anisotropic displacement parameters. Constrain methoxy groups using DFIX and DANG commands .
- Validation : Analyze residual density maps in WinGX to identify disordered solvent molecules or missed hydrogen bonds .
Q. What computational strategies predict binding interactions with targets like CDK2?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with CDK2 (PDB: 1HCL). Set grid boxes around the ATP-binding site (center_x = 15.2, center_y = 30.8, center_z = 12.4) .
- MD simulations : Run 100 ns trajectories in GROMACS with CHARMM36 force fields. Calculate RMSD (<2.0 Å) and binding free energies (MM-PBSA) .
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to evaluate electrostatic potential maps for nucleophilic attack sites .
Q. How do structural modifications (e.g., methoxy vs. methyl groups) impact bioactivity?
- Methodological Answer :
- SAR studies : Synthesize analogs replacing 3,5-dimethoxy with 3,5-dimethyl. Compare logP (HPLC) and solubility (shake-flask method) to correlate hydrophobicity with activity .
- Pharmacophore modeling : Use Schrödinger’s Phase to identify essential hydrogen bond acceptors (methoxy oxygen) and aromatic π-stacking features .
- Enzymatic assays : Test analogs against mutant kinases (e.g., CDK2 T160A) to assess resistance profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
